molecular formula C17H18FN3O4 B1222125 Desmethylofloxacin CAS No. 82419-46-3

Desmethylofloxacin

Cat. No.: B1222125
CAS No.: 82419-46-3
M. Wt: 347.34 g/mol
InChI Key: RTWRSOHWLYXRRX-UHFFFAOYSA-N
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Description

Desmethylofloxacin is a derivative of ofloxacin, belonging to the class of quinoline carboxylic acids. It is characterized by the presence of a quinoline ring system substituted by a carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylofloxacin can be synthesized from 1-methylpiperazine and ofloxacin impurity 2. One of the common synthetic routes involves the reaction in dimethyl sulfoxide at temperatures ranging from 100 to 140 degrees Celsius for approximately 6 hours . The yield of this reaction is reported to be around 41% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The use of advanced analytical techniques, such as high-pressure liquid chromatography, is common to monitor the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Desmethylofloxacin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, typically in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents, under various conditions depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

    Ofloxacin: The parent compound from which desmethylofloxacin is derived. It also inhibits DNA gyrase but has a broader spectrum of activity.

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacterial strains.

Uniqueness: this compound is unique in its specific structural modifications, which may confer distinct pharmacological properties and a potentially different spectrum of antibacterial activity. Its reduced methyl group compared to ofloxacin may result in different metabolic and excretion profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWRSOHWLYXRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCCN4C=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231730
Record name Desmethylofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82419-46-3
Record name Desmethylofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Desmethyl ofloxacin and how is it related to Ofloxacin?

A1: Desmethyl ofloxacin ((+/-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido [1,2,3-de][1,4]benzoxazine-6-carboxylic acid) is a major metabolite of the fluoroquinolone antibiotic Ofloxacin. It is formed through N-demethylation of the parent drug in the liver. [3]

Q2: Does Desmethyl ofloxacin have any antibacterial activity?

A2: While Desmethyl ofloxacin possesses some antibacterial activity, it is generally considered less potent than Ofloxacin. [4] The exact contribution of Desmethyl ofloxacin to the overall therapeutic effect of Ofloxacin in vivo is not fully elucidated and may vary depending on the infecting organism. [5]

Q3: How does the pharmacokinetic profile of Desmethyl ofloxacin compare to Ofloxacin?

A3: Desmethyl ofloxacin exhibits a longer elimination half-life than Ofloxacin. In patients with end-stage renal disease undergoing continuous ambulatory peritoneal dialysis, the mean elimination half-life of Desmethyl ofloxacin was found to be 45 hours, compared to 32 hours for Ofloxacin. [2] Similar to Ofloxacin, Desmethyl ofloxacin can accumulate in patients with renal impairment, necessitating dosage adjustments. [1, 7]

Q4: How is Desmethyl ofloxacin eliminated from the body?

A4: Like Ofloxacin, Desmethyl ofloxacin is primarily eliminated via the kidneys. [3] Studies in patients undergoing hemodialysis showed that Desmethyl ofloxacin is only slightly removed by hemodialysis. [1]

Q5: Can Desmethyl ofloxacin be detected in cerebrospinal fluid?

A5: Yes, but it penetrates the cerebrospinal fluid less readily than Ofloxacin. This suggests that Desmethyl ofloxacin might play a limited role in treating central nervous system infections compared to the parent drug. [6]

Q6: What analytical techniques are used to measure Desmethyl ofloxacin levels?

A6: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of Desmethyl ofloxacin in biological samples like serum and peritoneal dialysis fluid. [1, 2, 6] Fluorescence detection is often used in conjunction with HPLC to enhance sensitivity.

  1. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure.
  2. The pharmacokinetics of once-daily oral 400 mg ofloxacin in patients with peritonitis complicating continuous ambulatory peritoneal dialysis.
  3. Isolation and identification of metabolites of ofloxacin in rats, dogs and monkeys.
  4. Pharmacokinetics of ofloxacin. An overview.
  5. The serum concentrations of desmethyl ofloxacin and ofloxacin N-oxide in seriously ill patients and their possible contributions to the antibacterial activity of ofloxacin.
  6. Kinetics of ofloxacin and its metabolites in cerebrospinal fluid after a single intravenous infusion of 400 milligrams of ofloxacin
  7. Synthesis and biological properties of conjugates between fluoroquinolones and a N3''-functionalized pyochelin.

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